1-Prop-2-enylnaphthalene; 2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enylnaphthalene typically involves the alkylation of naphthalene with prop-2-enyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and requires anhydrous conditions to prevent hydrolysis of the catalyst.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 1-Prop-2-enylnaphthalene follows similar synthetic routes but on a larger scale, with continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with stringent safety measures due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enylnaphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.
Reduction: Can be reduced to form saturated hydrocarbons.
Substitution: Undergoes electrophilic substitution reactions, particularly at the aromatic ring.
2,4,6-Trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Nucleophilic Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces carboxylic acids and other oxygenated derivatives.
Reduction: Produces saturated hydrocarbons and aminophenols.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
1-Prop-2-enylnaphthalene and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Used in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes. It acts as an uncoupler of oxidative phosphorylation, affecting the production of ATP in cells. The nitro groups in 2,4,6-trinitrophenol are key to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar uncoupling properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but different applications.
Uniqueness
1-Prop-2-enylnaphthalene; 2,4,6-trinitrophenol is unique due to the combination of a naphthalene derivative with a highly nitrated phenol
Properties
CAS No. |
7475-98-1 |
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Molecular Formula |
C19H15N3O7 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-prop-2-enylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H12.C6H3N3O7/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,7-10H,1,6H2;1-2,10H |
InChI Key |
MVOGOOIEZBHUIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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